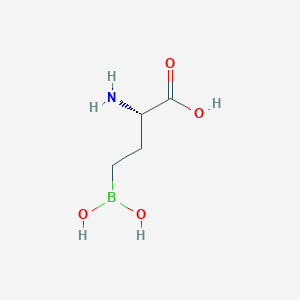
2-(Pyridin-3-yl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-3-yl)azetidin-3-ol is a heterocyclic compound that features a pyridine ring attached to an azetidine ring with a hydroxyl group at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)azetidin-3-ol can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with azetidinone intermediates. For instance, a green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed . This method is efficient and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound on a large scale.
化学反応の分析
Types of Reactions
2-(Pyridin-3-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the pyridine ring.
Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation and amines for amination are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the pyridine ring results in piperidine derivatives.
科学的研究の応用
2-(Pyridin-3-yl)azetidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound is explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and as a precursor for various chemical syntheses
作用機序
The mechanism of action of 2-(Pyridin-3-yl)azetidin-3-ol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific biological context in which the compound is used .
類似化合物との比較
Similar Compounds
- 2-(Pyridin-2-yl)azetidin-3-ol
- 2-(Pyridin-4-yl)azetidin-3-ol
- 3-(Pyridin-3-yl)azetidin-2-one
Uniqueness
2-(Pyridin-3-yl)azetidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .
特性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
2-pyridin-3-ylazetidin-3-ol |
InChI |
InChI=1S/C8H10N2O/c11-7-5-10-8(7)6-2-1-3-9-4-6/h1-4,7-8,10-11H,5H2 |
InChIキー |
NVIHBSIYEMYVAI-UHFFFAOYSA-N |
正規SMILES |
C1C(C(N1)C2=CN=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11923584.png)

![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)

![(S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol](/img/structure/B11923601.png)





![5-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923632.png)


